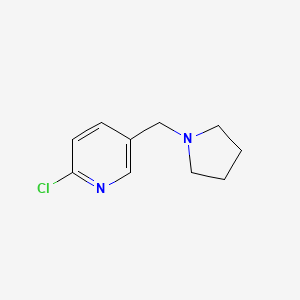

2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine

説明

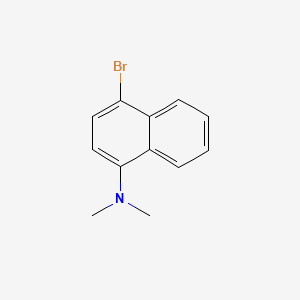

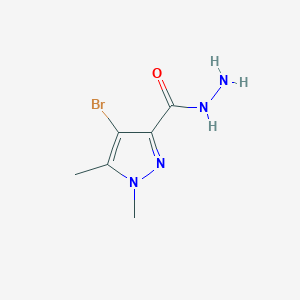

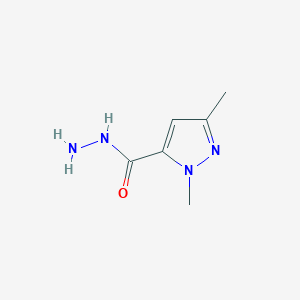

2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine is a compound that features a pyridine ring substituted with a chloro group and a pyrrolidin-1-ylmethyl group. This structure places it within a class of nitrogen-containing heterocycles, which are of significant interest in pharmaceutical and organic chemistry due to their prevalence in bioactive molecules and potential for diverse chemical reactivity .

Synthesis Analysis

The synthesis of related pyridine derivatives often involves palladium-catalyzed reactions, chlorination, and nucleophilic substitution. For instance, a practical synthesis of a pharmaceutical intermediate closely related to 2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine was achieved through a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination . Another synthesis pathway for a similar compound involved chlorination with CuCl/HCl and sulfuryl chloride, followed by condensation with a piperidine derivative . These methods highlight the importance of halogenation and subsequent nucleophilic substitution in constructing the pyridine core with the desired substituents.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by spectroscopic methods and X-ray crystallography. For example, the structure of a compound containing a pyrrolidinyl group attached to a pyridine ring was elucidated using MS, NMR, and infrared spectroscopy, with the crystal structure confirmed by X-ray diffraction . These techniques are crucial for confirming the identity and purity of synthesized compounds and for understanding their three-dimensional conformation.

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions, including [3+2] cycloadditions, as seen with chromones to produce pyrrolidines . The reactivity of the pyridine ring can be further manipulated through substitution, which can influence the outcome of reactions, such as the formation of different products depending on reactant ratios . Additionally, the presence of a pyrrolidinyl group can lead to the synthesis of complex structures through reactions like rearrangements .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their substituents. For instance, the introduction of a pyrrolidinyl group can affect the compound's boiling point, solubility, and stability. The electronic properties of these compounds, such as their molecular electrostatic potential and frontier molecular orbitals, can be analyzed through computational methods like DFT calculations, providing insight into their reactivity and interactions with other molecules . Furthermore, the photoluminescent properties of related compounds have been studied, which could have implications for their use in sensing or imaging applications .

科学的研究の応用

1. Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines (TFMP), a derivative of pyridine, are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .

- Methods of Application : The synthesis and applications of TFMP and its derivatives involve various chemical reactions. The major use of TFMP derivatives is in the protection of crops from pests .

- Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

2. Synthesis and Reactivity of Pyridinium Salts

- Application : Pyridinium salts, which are structurally diverse pyridine derivatives, are found in many natural products and bioactive pharmaceuticals .

- Methods of Application : This involves the synthesis of pyridinium salts and studying their reactivity .

- Results : These pyridinium salts have played an intriguing role in a wide range of research topics, including their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

3. Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .

- Methods of Application : The synthesis and applications of TFMP and its derivatives involve various chemical reactions .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

4. Synthesis of 2-Pyridones

- Application : 2-Pyridones and its derivatives have attracted remarkable attention because of their extensive applications in many fields such as biology, natural products, dyes, and fluorescents .

- Methods of Application : The synthetic methods of 2-pyridone have been extensively and comprehensively reviewed .

- Results : The synthetic methods of 2-pyridone have led to the development of biologically active molecules with 2-pyridone scaffold .

5. Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

- Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported .

- Results : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

6. Pyrrolidine in Drug Discovery

- Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods of Application : This involves the synthesis of pyrrolidine derivatives and studying their biological activities .

- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety And Hazards

特性

IUPAC Name |

2-chloro-5-(pyrrolidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-10-4-3-9(7-12-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTLLOGYEKBETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433389 | |

| Record name | 2-chloro-5-(pyrrolidin-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(pyrrolidin-1-ylmethyl)pyridine | |

CAS RN |

230617-66-0 | |

| Record name | 2-Chloro-5-(1-pyrrolidinylmethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230617-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-5-(pyrrolidin-1-ylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B1277917.png)